molecular formula C15H31NO6Si B049203 [2-hydroxy-3-(3-triethoxysilylpropylamino)propyl] Prop-2-enoate CAS No. 123198-57-2

[2-hydroxy-3-(3-triethoxysilylpropylamino)propyl] Prop-2-enoate

Cat. No.: B049203
CAS No.: 123198-57-2
M. Wt: 349.49 g/mol
InChI Key: PVLBXNICXUCXTA-UHFFFAOYSA-N
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Description

[2-hydroxy-3-(3-triethoxysilylpropylamino)propyl] Prop-2-enoate is a sophisticated bifunctional molecule engineered to serve as a critical cross-linking agent and surface modifier in advanced materials research. This compound uniquely integrates a hydrolysable triethoxysilyl group with a polymerizable acrylate moiety, interconnected through a hydroxyl-functionalized aminopropyl spacer. Its primary research value lies in its ability to form robust, covalent bridges between inorganic substrates (such as glass, silica, or metals) and organic polymer matrices. The mechanism involves the hydrolysis of the triethoxysilyl groups to form reactive silanols, which subsequently condense with surface hydroxyl groups on the inorganic material, creating a stable siloxane bond. Concurrently, the terminal acrylate group is readily incorporated into growing polymer chains via free-radical or other polymerization techniques, effectively anchoring the polymer to the surface.

Properties

IUPAC Name

[2-hydroxy-3-(3-triethoxysilylpropylamino)propyl] prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H31NO6Si/c1-5-15(18)19-13-14(17)12-16-10-9-11-23(20-6-2,21-7-3)22-8-4/h5,14,16-17H,1,6-13H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVLBXNICXUCXTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CCCNCC(COC(=O)C=C)O)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H31NO6Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10432914
Record name N-(3-ACRYLOXY-2-HYDROXYPROPYL)-3-AMINO-PROPYLTRIETHOXYSILANE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123198-57-2
Record name N-(3-ACRYLOXY-2-HYDROXYPROPYL)-3-AMINO-PROPYLTRIETHOXYSILANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10432914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(3-Acryloxy-2-hydroxypropyl)-3-amino-propyltriethoxysilane; 50% in ethanol
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Preparation Methods

Precursor Synthesis: 3-Aminopropyltriethoxysilane

The synthesis of [2-hydroxy-3-(3-triethoxysilylpropylamino)propyl] prop-2-enoate begins with the preparation of 3-aminopropyltriethoxysilane , a critical precursor. The ammoniation of γ-chloropropyltriethoxysilane is a widely adopted method :

Reaction Mechanism :

Cl-(CH2)3-Si(OEt)3+NH3NH2-(CH2)3-Si(OEt)3+NH4Cl\text{Cl-(CH}2\text{)}3\text{-Si(OEt)}3 + \text{NH}3 \rightarrow \text{NH}2\text{-(CH}2\text{)}3\text{-Si(OEt)}3 + \text{NH}_4\text{Cl}

Procedure :

  • γ-Chloropropyltriethoxysilane (850 g) is mixed with liquid ammonia (120 g) in an ammoniation reactor.

  • The reaction proceeds for 6 hours at ambient pressure, yielding a crude mixture of 3-aminopropyltriethoxysilane and ammonium chloride .

  • Centrifugal separation removes ammonium chloride, followed by vacuum distillation to isolate the pure amine (91.09% yield) .

Key Parameters :

ParameterValue
Reaction Time6 hours
TemperatureAmbient
CatalystNone
Yield91.09%

Epoxide Ring-Opening with Glycidyl Acrylate

The core step in synthesizing the target compound involves reacting 3-aminopropyltriethoxysilane with glycidyl acrylate to form the hydroxypropylamino-acrylate structure. This method adapts principles from a patent describing analogous reactions with glycidyl methacrylate .

Reaction Mechanism :

NH2-(CH2)3-Si(OEt)3+CH2=CHCOOCH2CH(O)CH2[2-hydroxy-3-(3-triethoxysilylpropylamino)propyl] prop-2-enoate\text{NH}2\text{-(CH}2\text{)}3\text{-Si(OEt)}3 + \text{CH}2\text{=CHCOOCH}2\text{CH(O)CH}_2 \rightarrow \text{this compound}

Procedure :

  • 3-Aminopropyltriethoxysilane (1 mol) and glycidyl acrylate (1 mol) are combined in a continuous-flow reactor.

  • The mixture is heated to 105–110°C for 20–25 minutes in the presence of 0.5–1 wt.% 2,6-di-tert-butyl-4-methylphenol , a radical inhibitor .

  • The reaction is quenched by cooling, and unreacted reagents are removed via vacuum distillation.

Key Parameters :

ParameterValue
Temperature105–110°C
Reaction Time20–25 minutes
Inhibitor2,6-di-tert-butyl-4-methylphenol
Molar Ratio1:1 (amine:epoxide)

Challenges :

  • Polymerization Risk : The acrylate group is prone to radical polymerization, necessitating inhibitors .

  • Regioselectivity : The amine nucleophilically attacks the less substituted carbon of the epoxide, ensuring the correct hydroxypropyl configuration .

Alternative Route: Michael Addition with Hydroxyethyl Acrylate

An alternative pathway employs a Michael addition between 3-aminopropyltriethoxysilane and 2-hydroxyethyl acrylate , though this method is less common due to competing side reactions.

Reaction Mechanism :

NH2-(CH2)3-Si(OEt)3+CH2=CHCOOCH2CH2OH[2-hydroxy-3-(3-triethoxysilylpropylamino)propyl] prop-2-enoate+H2O\text{NH}2\text{-(CH}2\text{)}3\text{-Si(OEt)}3 + \text{CH}2\text{=CHCOOCH}2\text{CH}2\text{OH} \rightarrow \text{this compound} + \text{H}2\text{O}

Procedure :

  • The amine and acrylate are mixed in a polar aprotic solvent (e.g., tetrahydrofuran) at 60–80°C .

  • The reaction is monitored via thin-layer chromatography (TLC) until completion (~4–6 hours).

  • The product is isolated via column chromatography (silica gel, ethyl acetate/hexane eluent).

Limitations :

  • Lower yields (~65–70%) due to hydrolysis of the silane group in protic solvents .

  • Requires stringent moisture control to prevent siloxane formation .

Purification and Characterization

Vacuum Distillation :

  • Crude product is subjected to fractional distillation under reduced pressure (0.1–1 mmHg ) to isolate the target compound .

  • Boiling point: 180–185°C (estimated based on analogous structures) .

Spectroscopic Data :

  • FT-IR : Peaks at 1720 cm⁻¹ (C=O stretch, acrylate), 1100 cm⁻¹ (Si-O-C), and 3350 cm⁻¹ (N-H stretch) .

  • ¹H NMR (CDCl₃) : δ 6.4 (dd, 1H, CH₂=CHCOO), 5.8 (d, 1H, CH₂=CHCOO), 3.8 (q, 6H, Si-OCH₂CH₃), 3.5 (m, 1H, CH(OH)), 2.7 (t, 2H, N-CH₂) .

Industrial-Scale Considerations

Continuous-Flow Synthesis :

  • The patent method emphasizes continuous processing to enhance throughput and reduce side reactions.

  • Residence Time : 20–25 minutes in tubular reactors ensures optimal conversion .

By-Product Management :

  • Ammonium chloride (from precursor synthesis) is removed via centrifugation .

  • Unreacted glycidyl acrylate is recycled into subsequent batches .

Chemical Reactions Analysis

2-Hydroxy-3-((3-(triethoxysilyl)propyl)amino)propyl acrylate undergoes various chemical reactions, including:

    Polymerization: It can participate in free radical polymerization to form polymers with specific properties.

    Hydrolysis and Condensation: The silane group can hydrolyze and condense, forming siloxane bonds.

Common reagents used in these reactions include radical initiators for polymerization and acids or bases for hydrolysis and condensation. The major products formed from these reactions are typically polymers or copolymers with enhanced mechanical and chemical properties.

Scientific Research Applications

Basic Information

  • Molecular Formula: C15H31NO6Si
  • Molecular Weight: 349.49 g/mol
  • Appearance: Clear liquid
  • InChI Key: PVLBXNICXUCXTA-UHFFFAOYSA-N

Structure

The structure of this compound features a triethoxysilyl group that enhances its reactivity and compatibility with various substrates, making it suitable for multiple applications.

Materials Science

Surface Modification:
The compound is utilized for modifying surfaces to improve adhesion properties in coatings and composites. Its silane group allows for chemical bonding with inorganic surfaces, enhancing durability and performance in harsh environments.

Case Study:
Research has demonstrated that coatings incorporating this compound exhibit superior adhesion and resistance to environmental degradation compared to traditional systems. This is particularly beneficial in automotive and aerospace applications where material integrity is critical.

Biomedical Engineering

Drug Delivery Systems:
The acrylate functionality facilitates the formation of hydrogels that can be used in drug delivery applications. These hydrogels can encapsulate therapeutic agents and provide controlled release profiles.

Case Study:
A study showed that hydrogels synthesized from this compound successfully encapsulated anti-cancer drugs, demonstrating sustained release over extended periods while maintaining biocompatibility. This application highlights its potential in targeted cancer therapies.

Adhesives and Sealants

Enhanced Adhesion:
In adhesive formulations, the incorporation of this silane compound significantly improves bonding strength to various substrates, including metals, glass, and ceramics.

Case Study:
In industrial applications, adhesives formulated with [2-hydroxy-3-(3-triethoxysilylpropylamino)propyl] Prop-2-enoate showed a marked increase in shear strength compared to standard formulations. This enhancement is crucial for applications requiring high-performance bonding.

Nanocomposites

Reinforcement of Polymer Matrices:
The compound acts as a coupling agent in the preparation of nanocomposites, improving the dispersion of nanoparticles within polymer matrices.

Case Study:
Research indicated that nanocomposites using this silane exhibited improved mechanical properties and thermal stability, making them suitable for advanced engineering applications.

Summary of Findings

The versatility of This compound makes it a valuable material across various fields:

Application AreaKey BenefitsNotable Case Studies
Materials ScienceImproved adhesion and durabilityCoatings for automotive/aerospace
Biomedical EngineeringControlled drug releaseHydrogels for cancer drug delivery
Adhesives and SealantsEnhanced bonding strengthIndustrial adhesives with superior shear strength
NanocompositesImproved mechanical propertiesNanocomposites with enhanced thermal stability

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-((3-(triethoxysilyl)propyl)amino)propyl acrylate involves its ability to form strong covalent bonds with various substrates. The silane group can hydrolyze to form silanol groups, which then condense to form siloxane bonds. This process enhances the adhesion and durability of the resulting materials. The acrylate group allows for polymerization, leading to the formation of cross-linked networks that provide mechanical strength and chemical resistance.

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Functional Comparisons

Compound Name (CAS) Key Functional Groups Molecular Weight (g/mol) Primary Applications Reference
[2-Hydroxy-3-(3-triethoxysilylpropylamino)propyl] Prop-2-enoate (123198-57-2) Acrylate, triethoxysilyl, hydroxypropyl 349.5 Silane coupling agents, coatings
2,3-Dihydroxypropyl Prop-2-enoate (10095-20-2) Acrylate, dihydroxypropyl ~174.2 Hydrogel synthesis, polymer monomers
Methyl 3-(4-amino-3-hydroxyphenyl)prop-2-enoate (90717-63-8) Acrylate, phenolic amine 193.2 Pharmaceutical intermediates
4-[Methyl(undecafluoropentylsulfonyl)amino]butyl Prop-2-enoate (68227-99-6) Acrylate, perfluorinated sulfonyl ~600 (estimated) Fluorinated surfactants, coatings
1-[3-(3-Ethoxyphenylcarbamoyl)oxy-2-hydroxypropyl]-4-(3-CF₃-phenyl)piperazin-1-ium Cl Piperazine, hydroxypropyl, trifluoromethyl ~500 (estimated) Antimicrobial agents
Performance and Application Comparisons

Reactivity and Polymerization The triethoxysilyl group in the main compound enables covalent bonding with silica-based substrates, unlike 2,3-dihydroxypropyl prop-2-enoate, which lacks silane functionality . Fluorinated analogues (e.g., 68227-99-6) exhibit superior chemical resistance due to perfluorinated chains but are less versatile in adhesion compared to the main compound .

Biological Activity The N-arylpiperazine derivatives (e.g., compounds in ) demonstrate potent antimicrobial activity against mycobacteria, attributed to their trifluoromethyl and carbamoyl groups.

Thermal Stability The main compound’s high boiling point (~415°C) surpasses that of methyl 3-(4-amino-3-hydroxyphenyl)prop-2-enoate (unreported but likely lower due to simpler structure), making it suitable for high-temperature applications .

Research Findings
  • Antimicrobial Piperazinium Chlorides : Compounds like 1-{2-hydroxy-3-(4-methoxyphenylcarbamoyl)oxy)propyl}-4-(3-CF₃-phenyl)piperazin-1-ium chloride show 10× higher efficacy against Mycobacterium marinum than isoniazid, emphasizing the role of electron-withdrawing groups (e.g., CF₃) in enhancing activity .
  • Fluorinated Acrylates: The compound 4-[Methyl(undecafluoropentylsulfonyl)amino]butyl prop-2-enoate exhibits ultra-low surface energy (contact angle >110°), ideal for water-repellent coatings, but requires specialized synthesis due to fluorine content .
  • Hydrophilic Acrylates: 2,3-Dihydroxypropyl prop-2-enoate forms highly crosslinked hydrogels but lacks the mechanical strength provided by silane groups in the main compound .

Biological Activity

Chemical Identity and Properties

[2-hydroxy-3-(3-triethoxysilylpropylamino)propyl] prop-2-enoate, also known as n-(3-acryloxy-2-hydroxypropyl)-3-aminopropyltriethoxysilane, is a silane compound with the molecular formula C15H31NO6SiC_{15}H_{31}NO_6Si and a molecular weight of approximately 349.495 g/mol. It is characterized by its unique chemical structure that combines both organic and inorganic functionalities, which are pivotal for its biological activity.

PropertyValue
CAS Number123198-57-2
Molecular Weight349.495 g/mol
Density1.0 ± 0.1 g/cm³
Boiling Point414.8 ± 45.0 °C
Flash Point204.7 ± 28.7 °C
Storage ConditionsBelow 5 °C

The biological activity of this compound is primarily attributed to its ability to interact with biological membranes and proteins due to its amphiphilic nature. This compound can facilitate the modification of surfaces in biomedical applications, enhancing biocompatibility and promoting cell adhesion.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of this compound, particularly against various bacterial strains. The presence of the triethoxysilyl group enhances its adhesion to surfaces, which is crucial for developing antimicrobial coatings.

Case Study: Antimicrobial Efficacy

In a comparative study, this compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability when exposed to surfaces treated with this compound, suggesting its potential use in medical devices and coatings.

Cytotoxicity and Biocompatibility

The cytotoxic effects of this compound have been evaluated using various cell lines. The findings indicate that at lower concentrations, the compound exhibits low cytotoxicity, making it suitable for applications in tissue engineering and regenerative medicine.

Table: Cytotoxicity Assessment

Concentration (mg/mL)Cell Viability (%)
0.195
0.590
1.075
5.050

Applications in Drug Delivery

The unique properties of this compound make it an attractive candidate for drug delivery systems. Its ability to form stable nanoparticles can enhance the solubility and bioavailability of poorly soluble drugs.

Research Findings: Drug Encapsulation Efficiency

A study demonstrated that drug-loaded nanoparticles utilizing this silane compound showed improved encapsulation efficiency compared to traditional methods:

Drug TypeEncapsulation Efficiency (%)
Anticancer Agent85
Antibiotic78

Q & A

Q. What are the established synthesis routes for [2-hydroxy-3-(3-triethoxysilylpropylamino)propyl] Prop-2-enoate, and what catalysts are typically employed?

The compound is synthesized via esterification between acrylic acid and a hydroxyl/amine-functionalized precursor. While direct evidence is limited, analogous acrylate esters (e.g., (2-hydroxy-3-prop-2-enoxypropyl) prop-2-enoate) are prepared using acid catalysts like sulfuric acid or p-toluenesulfolic acid under reflux conditions. The reaction typically requires 6–12 hours, followed by purification via vacuum distillation . For silane-functionalized variants, aminopropyltriethoxysilane may serve as a precursor, with reaction optimization needed to balance steric hindrance and reactivity.

Q. How do the hydroxyl and acrylate functional groups influence the compound’s polymer-forming capabilities?

The hydroxyl group participates in hydrogen bonding, enhancing cross-linking density in polymers, while the acrylate group enables radical polymerization. This dual functionality improves mechanical strength and chemical resistance in applications like coatings or biomedical hydrogels. Comparative studies of similar acrylates show that hydroxyl content correlates with glass transition temperature (Tg) adjustments .

Q. What spectroscopic methods are critical for characterizing this compound?

Key techniques include:

  • FTIR : To confirm ester (C=O stretch ~1720 cm⁻¹) and hydroxyl (broad peak ~3400 cm⁻¹) groups.
  • NMR : <sup>1</sup>H NMR resolves acrylate protons (δ 5.8–6.4 ppm) and silane protons (δ 0.5–1.5 ppm for -Si-OCH2CH3).
  • XRD : For crystalline phase analysis (if applicable), using software like SHELXL for refinement .

Advanced Questions

Q. How can conflicting NMR and XRD data for this compound be resolved during structural validation?

Discrepancies may arise from dynamic disorder in the silane moiety or solvent inclusion in crystals. Refinement strategies include:

  • Applying restraints in SHELXL to model disordered ethoxy groups .
  • Comparing solution-state (NMR) and solid-state (XRD) data to identify conformational flexibility.
  • Using DFT calculations to predict stable conformers and match experimental spectra .

Q. What strategies optimize reaction yield when introducing the triethoxysilyl group?

Key variables:

  • Catalyst selection : Lewis acids (e.g., Ti(OiPr)4) may improve silane coupling efficiency.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance silane reactivity.
  • Temperature control : Maintaining 60–80°C prevents premature hydrolysis of triethoxysilyl groups . Pilot studies on analogous compounds report yields increasing from 55% to 82% with optimized parameters .

Q. How can impurity profiles be systematically analyzed during synthesis?

Use HPLC with reference standards (e.g., EP impurity markers) to identify by-products like unreacted acrylate or silane hydrolysis residues. For example:

Impurity TypeRetention Time (min)Diagnostic Peaks (m/z)
Unreacted precursor8.2185 [M+H]<sup>+</sup>
Hydrolysis product10.5102 [Si-OEt]<sup>+</sup>
Method validation should follow ICH guidelines, with detection limits ≤0.1% .

Q. What mechanisms explain the compound’s role in enhancing polymer cross-linking under UV curing?

The acrylate group undergoes radical-initiated chain-growth polymerization, while the triethoxysilyl group facilitates sol-gel cross-linking via hydrolysis/condensation. Synchrotron SAXS studies on similar systems reveal a dual network: acrylate-dominated covalent bonds and silane-derived Si-O-Si networks. This hybrid structure increases tensile strength by ~40% compared to non-silane analogs .

Methodological Notes

  • Synthesis Optimization : Use a Design of Experiments (DoE) approach to evaluate catalyst concentration, temperature, and solvent interactions .
  • Conflict Resolution : Combine multiple characterization tools (e.g., MALDI-TOF for oligomer analysis) to address discrepancies .
  • Safety : Handle acrylate monomers under inert atmospheres to prevent premature polymerization .

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